molecular formula C24H26FN3O2S B2398536 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE CAS No. 878055-38-0

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE

Cat. No.: B2398536
CAS No.: 878055-38-0
M. Wt: 439.55
InChI Key: WTXBDODJPCSIRT-UHFFFAOYSA-N
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Description

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features an indole core, a thioether linkage, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the indole derivative with a suitable thiol compound.

    Attachment of the Azepan-1-yl-2-oxoethyl Group: This step involves the reaction of the thioether-linked indole with an azepane derivative under basic conditions.

    Formation of the Fluorophenylacetamide Moiety: The final step involves the reaction of the intermediate compound with 3-fluorophenylacetyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the thioether linkage.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Biology: It can be used in studies involving cell signaling pathways and molecular interactions.

    Pharmacology: The compound may serve as a lead compound for developing new therapeutic agents.

    Industry: It can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind with high affinity to various biological targets, while the thioether linkage and fluorophenylacetamide moiety may enhance its binding specificity and potency. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide
  • **2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-butylphenyl)acetamide
  • **ethyl 2-[({[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate

Uniqueness

The presence of the fluorophenyl moiety in 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. This makes the compound potentially more effective in certain therapeutic applications compared to its analogs.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c25-18-8-7-9-19(14-18)26-23(29)17-31-22-15-28(21-11-4-3-10-20(21)22)16-24(30)27-12-5-1-2-6-13-27/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXBDODJPCSIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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